LtaS-IN-1

Vue d'ensemble

Description

LtaS-IN-1, également connu sous le nom de composé 1771, est un puissant inhibiteur de petite molécule de la synthèse de l'acide lipoteichoïque. La synthase de l'acide lipoteichoïque est une enzyme clé pour la biosynthèse de la paroi cellulaire des bactéries Gram-positives. Les bactéries Gram-positives dépourvues d'acide lipoteichoïque présentent une division cellulaire altérée et des défauts de croissance, ce qui fait de la synthase de l'acide lipoteichoïque une cible antimicrobienne attrayante .

Mécanisme D'action

Target of Action

LtaS-IN-1, also known as compound 1771, primarily targets Lipoteichoic Acid Synthase (LtaS), a key enzyme for the cell wall biosynthesis of Gram-positive bacteria . LtaS is crucial for bacterial growth and cell division, making it an attractive antimicrobial target .

Mode of Action

this compound acts as a potent small-molecule inhibitor of Lipoteichoic Acid (LTA) synthesis . It interacts with the extracellular catalytic domain of LtaS (eLtaS), altering the cell wall morphology . This interaction inhibits the synthesis of LTA, leading to impaired cell division and growth defects in bacteria .

Biochemical Pathways

The inhibition of LTA synthesis by this compound disrupts the normal cell wall biosynthesis pathway in Gram-positive bacteria . This disruption affects downstream processes, including cell division and growth . As a result, bacteria that lack LTA due to the action of this compound exhibit impaired cell division and growth defects .

Pharmacokinetics

It’s known that this compound is a potent inhibitor against various strains of enterococcus spp, with varying Minimum Inhibitory Concentration (MIC) values ranging from 05 μg/mL to 64 μg/mL .

Result of Action

The action of this compound leads to significant molecular and cellular effects. It reduces LTA production in bacteria dose-dependently, induces aberrant morphology as seen for LTA-deficient bacteria, and significantly reduces bacteria titers . These effects highlight the potential of this compound as an effective antimicrobial agent.

Analyse Biochimique

Biochemical Properties

LtaS-IN-1 plays a crucial role in the synthesis of Lipoteichoic acid (LTA), a vital component of the cell wall biosynthesis in Gram-positive bacteria . It interacts with the enzyme LTA synthase (LtaS), which is responsible for the polymerization of polyglycerol-phosphate from phosphatidylglycerol . By inhibiting LtaS, this compound effectively disrupts the synthesis of LTA .

Cellular Effects

The inhibition of LTA synthesis by this compound has significant effects on various types of cells. It can alter the cell wall morphology of E. faecium, leading to changes in cell function . Additionally, it has been shown to reduce LTA production in S. aureus in a dose-dependent manner, inducing aberrant morphology as seen for LTA-deficient bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the extracellular catalytic domain of LtaS (eLtaS) . This binding interaction inhibits the enzyme’s activity, thereby disrupting the synthesis of LTA . The active site threonine of LtaS functions as a nucleophile for phosphatidylglycerol hydrolysis and formation of a covalent threonine–glycerolphosphate intermediate .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. It has been reported that the compound significantly reduced bacteria titers in the lung of mice infected with S. aureus .

Metabolic Pathways

This compound is involved in the metabolic pathway of LTA synthesis, interacting with the enzyme LtaS . By inhibiting LtaS, it disrupts the normal metabolic flux of LTA synthesis .

Subcellular Localization

It is known to bind to the extracellular catalytic domain of LtaS, which is a membrane protein

Méthodes De Préparation

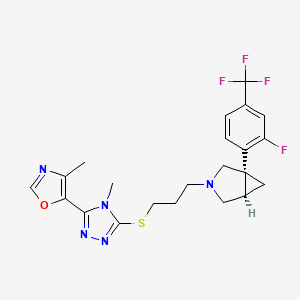

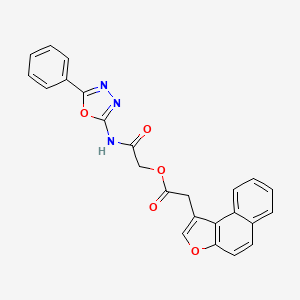

La synthèse de LtaS-IN-1 implique plusieurs étapes. Le composé 1771, qui est le précurseur de this compound, est synthétisé par une série de réactions chimiques. La voie de synthèse comprend la formation d'une structure de 2-oxo-2-(5-phényl-1,3,4-oxadiazol-2-ylamino) éthyl 2-napht[2,1-b]furan-1-ylacétate Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité.

Analyse Des Réactions Chimiques

LtaS-IN-1 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : this compound peut être réduit pour former des dérivés réduits.

Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres groupes. Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les catalyseurs. .

Applications De Recherche Scientifique

LtaS-IN-1 a plusieurs applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme composé outil pour étudier l'inhibition de la synthèse de l'acide lipoteichoïque dans les bactéries Gram-positives.

Biologie : this compound est utilisé pour étudier le rôle de l'acide lipoteichoïque dans la biosynthèse de la paroi cellulaire bactérienne et son impact sur la croissance et la division bactériennes.

Médecine : Le composé a des applications thérapeutiques potentielles en tant qu'agent antimicrobien contre les bactéries Gram-positives multirésistantes, notamment le Staphylococcus aureus résistant à la méthicilline.

Industrie : This compound peut être utilisé dans le développement de nouveaux agents antimicrobiens et dans l'étude des mécanismes de résistance bactérienne

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la synthase de l'acide lipoteichoïque. Cette enzyme est responsable de la polymérisation du polyglycérol-phosphate à partir du phosphatidylglycérol, une réaction essentielle à la croissance des bactéries Gram-positives. En bloquant la liaison du phosphatidylglycérol à la synthase de l'acide lipoteichoïque, this compound inhibe la synthèse de l'acide lipoteichoïque, ce qui entraîne une division cellulaire altérée et des défauts de croissance dans les bactéries Gram-positives .

Comparaison Avec Des Composés Similaires

LtaS-IN-1 est unique par rapport aux autres composés similaires en raison de sa forte puissance et de sa spécificité pour la synthase de l'acide lipoteichoïque. Les composés similaires comprennent :

Composé 1771 : Le précurseur de this compound, qui inhibe également la synthèse de l'acide lipoteichoïque, mais avec une puissance inférieure.

Colorant rouge Congo : Un autre inhibiteur de la synthèse de l'acide lipoteichoïque, mais il est moins spécifique et a une activité plus large contre d'autres cibles

This compound se distingue par son affinité améliorée pour la liaison au domaine catalytique extracellulaire de la synthase de l'acide lipoteichoïque et sa capacité à réduire la production d'acide lipoteichoïque de manière dose-dépendante .

Propriétés

IUPAC Name |

[2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-benzo[e][1]benzofuran-1-ylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O5/c28-20(25-24-27-26-23(32-24)16-7-2-1-3-8-16)14-31-21(29)12-17-13-30-19-11-10-15-6-4-5-9-18(15)22(17)19/h1-11,13H,12,14H2,(H,25,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJXREYSQNBQEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)COC(=O)CC3=COC4=C3C5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877950-01-1 | |

| Record name | [(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]methyl 2-{naphtho[2,1-b]furan-1-yl}acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is lymphotoxin alpha (LTA)?

A1: Lymphotoxin alpha (LTA) is a cytokine, which is a type of signaling protein that plays a role in the immune system. It is primarily produced by activated lymphocytes and contributes to inflammation and immune responses. [, , , , ]

Q2: How is LTA linked to Crohn's Disease?

A2: Studies suggest that individuals with specific genetic variations in the LTA gene, particularly the LTA 1-1-1-1 haplotype, might have a poorer response to certain treatments for Crohn's disease, such as infliximab. [, , ]

Q3: What is the role of the LTA -857C/T polymorphism in Crohn's Disease treatment?

A3: Research indicates that the -857T allele of the LTA gene might be associated with higher levels of TNFα production. This difference in TNFα expression could potentially explain the variation in response to TNF inhibitors among Crohn's disease patients. [, ]

Q4: Does LTA play a role in cardiovascular disease?

A4: Some studies have investigated a potential link between LTA gene variations and cardiovascular diseases like myocardial infarction. While the link is not fully established, certain genotypes, like LTA 252GG, might be associated with the severity of coronary atherosclerosis. [, ]

Q5: What are zeolites and what is zeolite LTA?

A5: Zeolites are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts. Zeolite LTA is a specific type of zeolite with a unique structure consisting of alpha cages and smaller sodalite cages. [, , , , ]

Q6: How is zeolite LTA used in material science?

A6: Zeolite LTA's porous structure makes it useful in applications like gas separation. For example, incorporating LTA into a polymer matrix can create membranes effective for separating CO2 from N2 at high temperatures. []

Q7: Can zeolite LTA be used for dye removal?

A7: Research shows that hybrid aerogels combining chitosan and LTA zeolite particles can effectively remove both anionic and cationic dyes from solutions. This makes them promising materials for wastewater treatment and dye removal applications. []

Q8: How does the structure of zeolite LTA influence its properties?

A8: The defined pore size and channels within zeolite LTA contribute to its selective adsorption and catalytic properties. The specific arrangement of atoms within the framework influences how molecules interact with the material. [, , ]

Q9: Are there computational methods to study zeolite LTA?

A9: Yes, computational chemistry techniques like Monte Carlo simulations can be used to model and understand the adsorption behavior of small molecules within zeolite LTA. These simulations help predict and explain experimental observations. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine](/img/structure/B3182457.png)

![N-[(2S)-1-[[(2S)-4-hydroxy-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B3182513.png)

![N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]quinazolin-4-amine](/img/structure/B3182502.png)